molecular formula C25H25NO6 B11104143 12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid

12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid

Cat. No.: B11104143
M. Wt: 435.5 g/mol
InChI Key: VEMFSXVFGJTWFP-UHFFFAOYSA-N
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Description

12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is a complex organic compound with a unique structure that combines elements of furan, anthracene, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid typically involves multiple steps, starting with the preparation of the furan and anthracene derivatives. The key steps include:

    Preparation of 2,5-Dimethoxy-2,5-dihydro-2-furanyl: This involves the methoxylation of furan under controlled conditions.

    Formation of the Carbamoyl Group: The furan derivative is then reacted with a suitable carbamoylating agent to introduce the carbamoyl group.

    Coupling with Anthracene Derivative: The final step involves coupling the furan-carbamoyl derivative with an anthracene derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Anthracene Derivatives: Compounds with similar anthracene cores but different functional groups.

    Furan Derivatives: Compounds with furan rings and various substituents.

    Carboxylic Acids: Compounds with carboxylic acid groups and different aromatic or aliphatic backbones.

Uniqueness

12-{[(2,5-Dimethoxy-2,5-dihydro-2-furanyl)methyl]carbamoyl}-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid is unique due to its combination of furan, anthracene, and carboxylic acid moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

16-[(2,5-dimethoxy-2H-furan-5-yl)methylcarbamoyl]tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxylic acid

InChI

InChI=1S/C25H25NO6/c1-30-18-11-12-25(31-2,32-18)13-26-23(27)21-19-14-7-3-5-9-16(14)20(22(21)24(28)29)17-10-6-4-8-15(17)19/h3-12,18-22H,13H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

VEMFSXVFGJTWFP-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC(O1)(CNC(=O)C2C(C3C4=CC=CC=C4C2C5=CC=CC=C35)C(=O)O)OC

Origin of Product

United States

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